molecular formula C10H13NO2 B13635121 4-Cyclopropoxy-2-methoxyaniline

4-Cyclopropoxy-2-methoxyaniline

Cat. No.: B13635121
M. Wt: 179.22 g/mol
InChI Key: XMUPOHKZAYRFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-2-methoxyaniline is an aromatic amine derivative featuring a benzene ring substituted with a cyclopropoxy group at the para position, a methoxy group at the ortho position, and an amino group at the meta position. The compound is structurally related to its hydrochloride salt, 4-cyclopropoxy-2-methoxyaniline hydrochloride (CAS 34260-73-6), which is listed in the Enamine Ltd catalogue with a molecular formula of C11H16ClNO3 and a molecular weight of 245.71 g/mol .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-cyclopropyloxy-2-methoxyaniline

InChI

InChI=1S/C10H13NO2/c1-12-10-6-8(4-5-9(10)11)13-7-2-3-7/h4-7H,2-3,11H2,1H3

InChI Key

XMUPOHKZAYRFSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OC2CC2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Cyclopropoxy-2-methoxyaniline

Detailed Synthetic Route

Step 1: Preparation of 4-Bromo-2-methoxyaniline (Precursor)
  • Starting from 2-methoxyaniline, selective bromination at the 4-position is carried out using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Alternatively, 4-bromo-2-methoxyaniline can be prepared by nitration of 4-bromo-2-methoxynitrobenzene followed by catalytic hydrogenation.
Step 2: Introduction of Cyclopropoxy Group via Nucleophilic Substitution
  • The 4-bromo substituent is substituted by the cyclopropoxy group using cyclopropyl alcohol as the nucleophile.
  • Reaction conditions typically involve:
    • Base: Potassium carbonate (K2CO3) or potassium tert-butoxide.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF).
    • Temperature: Reflux conditions (~100-130°C).
  • The reaction proceeds via nucleophilic aromatic substitution (SNAr) or transition-metal catalyzed coupling depending on the substrate and catalyst system.
Step 3: Purification
  • The crude product is purified by recrystallization from petroleum ether or chromatographic techniques to achieve high purity.
  • Drying is performed at 50-60°C under vacuum.

Alternative Synthetic Routes Involving Nitro Intermediates

  • Starting from 4-fluoro-2-methoxy-5-nitroaniline derivatives, nucleophilic substitution with cyclopropyl alcohol can be performed, followed by reduction of the nitro group to the amine.
  • Catalytic hydrogenation using Raney nickel or noble metal catalysts (Pd/C, Pt/C) under hydrogen atmosphere at 25-60°C is effective for reduction.
  • Acidic or basic workup and extraction steps follow to isolate the amine product.

Reaction Conditions and Catalysts

Step Reaction Type Reagents & Catalysts Solvent Temperature Yield (%) Notes
1 Bromination Bromine or NBS Acetic acid or similar 0-25°C 80-90 Selective 4-position substitution
2 Nucleophilic substitution Cyclopropyl alcohol, K2CO3 DMF or DMSO Reflux (100-130°C) 75-85 Requires dry conditions
3 Reduction of nitro group Raney Ni or Pd/C catalyst Methanol 25-60°C, H2 atmosphere 90-98 Hydrogen pressure 1 atm, 8-10 hours
4 Purification Recrystallization, chromatography Petroleum ether or ethyl acetate Ambient to 60°C - Ensures high purity product

Research Findings and Analysis

  • The nucleophilic substitution step is critical and benefits from the use of polar aprotic solvents to enhance nucleophilicity of cyclopropyl alcohol.
  • Potassium carbonate is preferred for its mild basicity and compatibility with sensitive methoxy and amino groups.
  • Catalytic hydrogenation is highly efficient for reduction of nitro intermediates, with Raney nickel offering cost-effective catalysis and noble metals providing higher selectivity.
  • Purification by recrystallization from petroleum ether yields crystalline products with minimal impurities, essential for pharmaceutical or fine chemical applications.
  • Reported yields range from 73% to 98% depending on the step and scale, indicating robust scalability.

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents/Catalysts Reaction Type Yield Range (%) Reference/Source
Nucleophilic substitution 4-Bromo-2-methoxyaniline Cyclopropyl alcohol, K2CO3 SNAr 75-85 Industrial synthesis
Catalytic hydrogenation 4-Fluoro-2-methoxy-5-nitroaniline Raney Ni, Pd/C, H2 Nitro reduction 90-98 Patent WO2018207120
Bromination + substitution 2-Methoxyaniline + bromine Bromine, cyclopropyl alcohol Electrophilic substitution + SNAr 80-90 (bromination), 75-85 (substitution) Patent CN102675133A

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Cyclopropoxy-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Comparisons

The following table summarizes data for 4-cyclopropoxy-2-methoxyaniline hydrochloride and related compounds derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Cyclopropoxy-2-methoxyaniline hydrochloride C11H16ClNO3 245.71 34260-73-6 Hydrochloride salt; cyclopropoxy, methoxy, and amino substituents
Methyl 2-amino-6-methoxy-1,3-benzothiazole-4-carboxylate C10H10N2O3S 262.27 EN300-51763598 Benzothiazole core; methoxy and ester functional groups
Notes on Discrepancies:
  • The molecular formula C10H10N2O3S listed for methyl 2-amino-6-methoxy-1,3-benzothiazole-4-carboxylate includes a sulfur atom, indicative of its benzothiazole ring .

Functional Group and Reactivity Analysis

The hydrochloride salt enhances solubility in polar solvents compared to the free base .

Methyl 2-amino-6-methoxy-1,3-benzothiazole-4-carboxylate: The benzothiazole core confers aromatic heterocyclic stability, while the ester group may participate in hydrolysis or aminolysis reactions. The methoxy group at position 6 could direct electrophilic substitution reactions to specific positions on the ring .

Q & A

Q. What are the optimal synthetic routes for 4-cyclopropoxy-2-methoxyaniline, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, leveraging cyclopropanol derivatives as alkylating agents under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key steps include protecting the aniline group during alkoxy substitution to prevent side reactions. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures. Yield optimization requires careful control of reaction time and stoichiometric ratios of cyclopropanol to intermediates .

Q. How does the cyclopropoxy group influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : The cyclopropoxy moiety enhances lipophilicity compared to linear alkoxy groups, reducing aqueous solubility but improving membrane permeability. Stability studies in buffered solutions (pH 1–10) reveal hydrolysis of the cyclopropane ring under strongly acidic or basic conditions. For experimental design, use HPLC with UV detection (λ = 254 nm) to monitor degradation products. Neutral pH (6–8) is recommended for storage and biological assays .

Q. What analytical techniques are most effective for characterizing 4-cyclopropoxy-2-methoxyaniline and its derivatives?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropane ring protons at δ 0.5–1.2 ppm, methoxy at δ 3.7–3.9 ppm).
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves stereoelectronic effects of the cyclopropoxy group on molecular conformation .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved (e.g., conflicting IC₅₀ values in enzyme assays)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer composition, temperature). For validation:
  • Standardize protocols: Use identical enzyme batches and control for solvent effects (e.g., DMSO ≤ 0.1%).
  • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays).
  • Perform dose-response curves in triplicate and apply statistical tools (e.g., ANOVA) to assess reproducibility .

Q. What strategies can be employed to study the compound’s structure-activity relationship (SAR) with biological targets?

  • Methodological Answer :
  • Analog Synthesis : Replace the cyclopropoxy group with cyclohexylmethoxy or benzyloxy groups to assess steric/electronic effects.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potentials and H-bonding interactions.
  • Pharmacophore Mapping : Overlay crystal structures of target proteins (e.g., kinases) to identify critical binding motifs .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

  • Methodological Answer : Scaling issues include low yields due to cyclopropane ring strain and side reactions. Mitigation strategies:
  • Optimize catalysts: Transition from Pd(PPh₃)₄ to Buchwald-Hartwig catalysts for higher efficiency.
  • Use flow chemistry to improve heat/mass transfer during cyclopropane formation.
  • Employ QbD (Quality by Design) principles to identify critical process parameters (e.g., temperature, solvent polarity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.